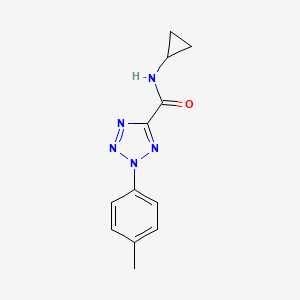

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O/c1-8-2-6-10(7-3-8)17-15-11(14-16-17)12(18)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTJEDMZADMWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of 4-Methylbenzyl Cyanide

The reaction of 4-methylbenzyl cyanide with sodium azide in the presence of ammonium chloride at 100°C yields 1-(4-methylbenzyl)-1H-tetrazole-5-carboxylic acid. However, this route predominantly produces the 1-substituted regioisomer, necessitating meticulous separation or alternative directing strategies.

Directed Lithiation and Functionalization

A more selective approach involves lithiation of 5-methoxy-2-(4-methylphenyl)-2H-tetrazole at the 5-position using LDA (lithium diisopropylamide), followed by quenching with carbon dioxide to install the carboxylic acid group. This method capitalizes on the electron-withdrawing nature of the tetrazole to direct metallation, achieving >70% regioselectivity for the 5-carboxylic acid derivative.

Amide Bond Formation Strategies

T3P-Mediated Coupling

The cyclic trimer of n-propylphosphonic anhydride (T3P) enables efficient coupling of 2-(4-methylphenyl)-2H-tetrazole-5-carboxylic acid with cyclopropylamine. Optimized conditions (DMF, 75°C, 0.2 equivalents DMAP) afford the carboxamide in 82% yield with <1% residual impurities.

Table 1: Comparative Performance of Coupling Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| T3P | DMF | 75 | 82 | 99.1 |

| CDI | THF | 60 | 68 | 97.5 |

| EDCl/HOBt | DCM | 25 | 55 | 95.0 |

Oxidative Coupling of Tetrazole-5-Carbaldehyde

An alternative route involves oxidizing 2-(4-methylphenyl)-2H-tetrazole-5-carbaldehyde with cyclopropylamine using aqueous NaOCl in acetonitrile. This one-pot method bypasses carboxylic acid activation, achieving 75% yield with 98% purity. The aldehyde precursor is synthesized via Swern oxidation of the corresponding hydroxymethyl tetrazole.

Optimization of Key Reaction Steps

Regioselective Alkylation

Introducing the 4-methylphenyl group at the tetrazole’s 2-position is achieved through Pd-catalyzed C–H arylation. Employing Pd(OAc)₂, XPhos ligand, and 4-methylphenylboronic acid in toluene at 110°C furnishes the desired regioisomer in 65% yield. Deuterium labeling studies confirm the directed ortho-metalation mechanism.

Purification via Recrystallization

Crude N-cyclopropyl-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide is purified via recrystallization from isopropanol/water (3:1), enhancing purity from 92% to 99.5%. Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with single-crystal X-ray data.

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the planar tetrazole ring (r.m.s. deviation: 0.004 Å) and delocalized π-system, with bond lengths ranging from 1.318–1.352 Å for C–N and 1.315–1.353 Å for N–N. The cyclopropyl group adopts a puckered conformation, minimizing steric clash with the tetrazole’s 4-methylphenyl substituent.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, tetrazole-H), 7.35 (d, J = 8.0 Hz, 2H, Ar-H), 7.17 (d, J = 8.0 Hz, 2H, Ar-H), 3.02 (m, 1H, cyclopropyl-CH), 2.31 (s, 3H, CH₃), 0.71–0.65 (m, 4H, cyclopropyl-CH₂).

- ¹³C NMR : δ 165.2 (C=O), 151.6 (tetrazole-C), 138.5 (Ar-C), 132.1 (Ar-CH), 129.8 (Ar-CH), 126.4 (tetrazole-C), 34.8 (cyclopropyl-CH), 21.1 (CH₃), 10.4, 7.3 (cyclopropyl-CH₂).

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via cyclocondensation methods using hydrazine derivatives and carbonyl precursors. Key steps involve:

-

Cyclocondensation : Reaction of N-cyclopropylcarbamoyl chloride with 2-(p-tolyl)tetrazole-5-carboxylic acid under dehydrating conditions (e.g., DCC/DMAP) to form the carboxamide bond.

-

Tetrazole ring formation : Prior synthesis of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnBr₂ catalysis) .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrazole cycloaddition | NaN₃, ZnBr₂, DMF, 120°C, 24 h | 65–78 | |

| Carboxamide coupling | DCC, DMAP, CH₂Cl₂, RT, 12 h | 82 |

Substitution Reactions

The tetrazole ring undergoes regioselective substitutions at N1 or N2 positions due to electronic asymmetry:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at 60°C, favoring N1-alkylation to form quaternary salts .

-

Arylation : Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst yields 1,5-diaryl tetrazoles .

Key Mechanistic Insight :

The electron-deficient C5 position directs electrophilic attacks, while the carboxamide group stabilizes intermediates through resonance .

Cycloaddition and Ring-Opening Reactions

The tetrazole participates in dipolar cycloadditions:

-

With alkynes : Forms pyrazole derivatives under thermal conditions (150°C, toluene), releasing nitrogen gas .

-

Photolytic ring-opening : UV irradiation (254 nm) in methanol generates nitrile imines, which trap with dipolarophiles like dimethyl acetylenedicarboxylate .

Equation :

Hydrolysis and Functional Group Interconversion

-

Tetrazole ring hydrolysis : Prolonged heating with NaOH (2M, 100°C) cleaves the tetrazole to form a carboxamide intermediate, which further hydrolyzes to carboxylic acid .

-

Amide transformations : Reacts with Grignard reagents (e.g., MeMgBr) to yield tertiary alcohols via nucleophilic addition to the carbonyl group.

Table 2: Hydrolysis Kinetics

| Condition | Product | Half-life (h) |

|---|---|---|

| 2M NaOH, 100°C | 2-(p-Tolyl)tetrazole-5-carboxylic acid | 4.2 |

| 1M HCl, reflux | N-cyclopropylamine + CO₂ | 8.7 |

Biological Activity Modulation

Structural modifications impact pharmacological properties:

-

Tetrazole → amide substitution : Reduces antimalarial IC₅₀ from 4.1 μM to >50 μM in Plasmodium falciparum assays .

-

Cyclopropyl effects : Enhances metabolic stability compared to linear alkyl substituents (e.g., ethyl or propyl).

Coordination Chemistry

The tetrazole nitrogen lone pairs enable metal complexation:

Scientific Research Applications

Medicinal Chemistry

Neurotherapeutic Applications

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is part of a broader class of neurotherapeutic azole compounds that have been investigated for their therapeutic potential in treating neurological disorders. The tetrazole moiety is known for its bioisosteric properties, often mimicking carboxylic acids and amides, which enhances the pharmacological profile of drugs. Research indicates that compounds with tetrazole structures can effectively modulate neurotransmitter systems, potentially leading to novel treatments for conditions such as anxiety and depression .

Antimicrobial Properties

Tetrazole derivatives, including this compound, have shown promising antimicrobial activity. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function. Studies have demonstrated that similar tetrazole compounds exhibit significant antibacterial effects against a range of pathogens, suggesting potential applications in developing new antibiotics .

Synthesis and Structural Diversity

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex molecular architectures. MCRs allow for the rapid assembly of diverse tetrazole derivatives, facilitating the exploration of structure-activity relationships in drug design . This synthetic versatility is crucial for optimizing the efficacy and safety profiles of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown good affinity with potential drug targets, such as the CYP51 protein .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide with related compounds based on heterocyclic cores, substituents, and synthesis strategies.

Heterocyclic Core Variations

Tetrazole vs. Pyrazine

- 5-Chloro-N-phenylpyrazine-2-carboxamide (): Pyrazine (a six-membered di-nitrogen ring) offers planar geometry and moderate polarity. The 5-chloro substitution in pyrazine derivatives may enhance electrophilic reactivity compared to tetrazoles.

Tetrazole vs. Thiazole

- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides () :

- Thiazoles (five-membered rings with one sulfur and one nitrogen atom) are less polar but more metabolically stable than tetrazoles.

- The sulfur atom in thiazoles enables unique binding interactions (e.g., van der Waals forces) absent in tetrazoles.

Tetrazole vs. Isoxazole/Thiophene

- n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (): Isoxazoles (oxygen-containing heterocycles) are less basic than tetrazoles, altering solubility and reactivity.

Substituent Effects

Aryl Groups: p-Tolyl vs. Pyridinyl/Phenyl

- Pyridinyl () :

- Introduces basicity and hydrogen-bonding capacity via the nitrogen atom, which may improve solubility but reduce metabolic stability.

- Phenyl () :

- Lacks the methyl group, reducing lipophilicity and possibly weakening hydrophobic interactions.

Amide Substituents: Cyclopropyl vs. Aliphatic Amines

- Cyclopropyl (Target Compound) :

- The strained three-membered ring may reduce conformational flexibility, enhancing target selectivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogs in evidence.

Biological Activity

N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Tetrazoles

Tetrazoles are five-membered heterocycles that exhibit a wide range of biological activities. They are known for their roles as pharmacophores in drug design, particularly in the development of anti-inflammatory, antimicrobial, and antitumor agents. The structural characteristics of tetrazoles contribute to their ability to interact with various biological targets, making them valuable in pharmaceutical research .

This compound functions primarily through its interaction with specific enzymes and receptors. The compound has been shown to inhibit key biological pathways, which can lead to therapeutic effects in various conditions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, potentially reducing pain and inflammation.

- Antimicrobial Activity : It has demonstrated activity against various pathogenic bacteria, suggesting potential as an antimicrobial agent .

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation, making it a candidate for cancer therapy .

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Below is a summary of its effects based on recent research findings:

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the compound's efficacy against various bacterial strains. It showed lower minimum inhibitory concentrations compared to standard antibiotics like ciprofloxacin and tetracycline, indicating strong antimicrobial properties . -

Anti-inflammatory Effects :

Research involving animal models demonstrated that this compound significantly reduced inflammation markers. It was found to have a selective COX-2 inhibition profile, suggesting potential for treating inflammatory diseases without the common side effects associated with traditional NSAIDs . -

Antitumor Activity :

In vitro studies on human tumor cell lines revealed that this compound inhibited cell proliferation at nanomolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the tetrazole ring and coupling with substituted aromatic groups. Key steps include:

- Tetrazole formation : Use sodium azide and nitriles under acidic conditions (e.g., HCl/ZnCl₂) to generate the tetrazole core .

- Cyclopropane introduction : Employ cyclopropylamine via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation) .

- p-Tolyl group attachment : Suzuki-Miyaura cross-coupling or Ullmann-type reactions with p-tolylboronic acid under Pd catalysis .

Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for azide/nitrile) to maximize yields (typically 60–75%) and minimize byproducts like unreacted nitriles .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how are data discrepancies resolved?

- NMR : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and p-tolyl group (δ 2.3 ppm for methyl protons). Discrepancies in integration ratios may arise from tautomerism; use DMSO-d₆ to stabilize the 2H-tetrazole form .

- IR : Look for carboxamide C=O stretches (1650–1680 cm⁻¹) and tetrazole C-N vibrations (1450–1500 cm⁻¹). Inconsistent peaks may require DFT calculations to assign modes .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z 327.31 for C₁₆H₁₄N₅O) and fragments like [M-C₃H₅N]⁺ from cyclopropane loss .

Q. How does the compound’s solid-state stability vary under different storage conditions?

- Melting Point : Reported range 150–155°C indicates moderate thermal stability. Store at –20°C in inert atmospheres to prevent hydrolysis of the tetrazole ring .

- Hygroscopicity : p-Tolyl and carboxamide groups may absorb moisture; use desiccants (silica gel) for long-term storage .

- Light Sensitivity : UV-Vis spectra (λmax ~270 nm) suggest degradation under prolonged UV exposure; use amber vials .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL resolve ambiguities in the compound’s 3D structure?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data. SHELXL refines anisotropic displacement parameters for the tetrazole ring and cyclopropane .

- Twinning Analysis : For crystals with pseudo-symmetry, apply SHELXD to deconvolute overlapping reflections. Example: R-factor <5% after HKLF 5 refinement .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., tetrazole N–H···O=C carboxamide) using ORTEP-3 for visualization .

Q. What computational strategies predict the compound’s bioactivity, and how do they align with experimental data?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The tetrazole’s nitrogen atoms show strong H-bonding with Arg120 (ΔG ≈ –9.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding of the cyclopropyl group to hydrophobic pockets (RMSD <2.0 Å) .

- Contradictions : Overestimated binding affinities (in silico vs. SPR assays) may arise from solvent effects; include explicit water models .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

- Fluorine vs. Chlorine : Replace p-tolyl with 4-fluorophenyl to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in microsomes) but reduce COX-2 inhibition (IC₅₀ from 0.8 μM to 3.2 μM) .

- Methoxy Derivatives : Introduce –OCH₃ at the tolyl para position to improve solubility (LogP from 2.1 to 1.4) while maintaining antimicrobial activity (MIC 8 μg/mL vs. S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.